molecular formula C6H14ClO4P B14487589 Diethyl (1-chloro-2-hydroxyethyl)phosphonate CAS No. 65345-02-0

Diethyl (1-chloro-2-hydroxyethyl)phosphonate

Cat. No.: B14487589
CAS No.: 65345-02-0
M. Wt: 216.60 g/mol
InChI Key: SXQNIBCCMJCPPR-UHFFFAOYSA-N
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Description

Diethyl (1-chloro-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₄ClO₄P. It is a phosphonate ester that contains both a chloro and a hydroxy group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-chloro-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-chloro-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of diethyl (1-amino-2-hydroxyethyl)phosphonate or diethyl (1-thio-2-hydroxyethyl)phosphonate.

    Oxidation: Formation of diethyl (1-chloro-2-oxoethyl)phosphonate.

    Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.

Scientific Research Applications

Diethyl (1-chloro-2-hydroxyethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-chloro-2-hydroxyethyl)phosphonate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-hydroxyethyl)phosphonate
  • Diethyl (1-hydroxyethyl)phosphonate
  • Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

Uniqueness

Diethyl (1-chloro-2-hydroxyethyl)phosphonate is unique due to the presence of both a chloro and a hydroxy group on the same ethyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups .

Properties

IUPAC Name

2-chloro-2-diethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNIBCCMJCPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CO)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60793648
Record name Diethyl (1-chloro-2-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60793648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65345-02-0
Record name Diethyl (1-chloro-2-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60793648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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